molecular formula C21H29IO3 B3337796 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate CAS No. 82341-96-6

19-Iodo-5-androstene-3beta-ol-17-one 3-acetate

Cat. No.: B3337796
CAS No.: 82341-96-6
M. Wt: 456.4 g/mol
InChI Key: CSKDQVBRIWZGLL-JPRZGNOKSA-N
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Description

19-Iodo-5-androstene-3beta-ol-17-one 3-acetate: is a synthetic steroid derivative. It is characterized by the presence of an iodine atom at the 19th position, an acetate group at the 3rd position, and a hydroxyl group at the 3beta position. This compound is part of the androstane family, which includes various biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate typically involves multiple steps, starting from a suitable steroid precursor. The iodination at the 19th position can be achieved using iodine and a suitable oxidizing agent. The hydroxyl group at the 3beta position is protected with an acetate group to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Iodination: Introduction of the iodine atom at the 19th position using iodine and an oxidizing agent.

    Acetylation: Protection of the hydroxyl group at the 3beta position with an acetate group using acetic anhydride and a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 17th position, converting it to a hydroxyl group.

    Substitution: The iodine atom at the 19th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products:

    Oxidation: Formation of 19-Iodo-5-androstene-3beta,17-dione.

    Reduction: Formation of 19-Iodo-5-androstene-3beta,17beta-diol.

    Substitution: Formation of various 19-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of other steroid derivatives.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential effects on steroid hormone pathways.
  • Used in studies related to androgen receptor binding and activity.

Medicine:

  • Potential applications in hormone replacement therapy.
  • Explored for its anabolic and androgenic properties.

Industry:

  • Utilized in the production of steroid-based pharmaceuticals.
  • Used in the development of new synthetic routes for complex steroid molecules.

Mechanism of Action

The mechanism of action of 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate involves its interaction with steroid hormone receptors. The compound can bind to androgen receptors, influencing gene expression and protein synthesis. The presence of the iodine atom and the acetate group can modulate its binding affinity and activity compared to other steroids.

Comparison with Similar Compounds

    5-Androstene-3beta-ol-17-one: Lacks the iodine atom at the 19th position.

    19-Hydroxy-5-androstene-3beta-ol-17-one: Has a hydroxyl group instead of an iodine atom at the 19th position.

    5-Androstene-3beta,17beta-diol: Lacks the carbonyl group at the 17th position.

Uniqueness:

  • The presence of the iodine atom at the 19th position makes 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate unique, as it can undergo specific reactions that other similar compounds cannot.
  • The acetate group at the 3beta position provides additional stability and protection during chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3S,8S,9S,10S,13S,14S)-10-(iodomethyl)-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29IO3/c1-13(23)25-15-7-10-21(12-22)14(11-15)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h3,15-18H,4-12H2,1-2H3/t15-,16-,17-,18-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDQVBRIWZGLL-JPRZGNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560379
Record name (3beta)-19-Iodo-17-oxoandrost-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82341-96-6
Record name (3beta)-19-Iodo-17-oxoandrost-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Iodo-5-androstene-3beta-ol-17-one 3-acetate
Reactant of Route 2
19-Iodo-5-androstene-3beta-ol-17-one 3-acetate
Reactant of Route 3
19-Iodo-5-androstene-3beta-ol-17-one 3-acetate
Reactant of Route 4
19-Iodo-5-androstene-3beta-ol-17-one 3-acetate
Reactant of Route 5
19-Iodo-5-androstene-3beta-ol-17-one 3-acetate
Reactant of Route 6
19-Iodo-5-androstene-3beta-ol-17-one 3-acetate

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